molecular formula C13H18N2O4 B1602776 Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate CAS No. 327046-67-3

Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate

Cat. No. B1602776
M. Wt: 266.29 g/mol
InChI Key: WZDQSJQQRFYYPK-UHFFFAOYSA-N
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Description

“Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate” is a chemical compound. It is related to “Tert-butyl 4- (aminomethyl)benzoate” and “4- (Boc-aminomethyl)benzoic Acid”, which are used as reactants in the preparation of benzimidazoles and analogs .


Synthesis Analysis

The synthesis of related compounds involves the alkylation of 1 H -1,2,4-triazole with an O -tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N -protected β‑aminoalcohol by potassium permanganate . Another method involves the use of TFA and generally requires large excesses .


Chemical Reactions Analysis

“Tert-butyl 4- (aminomethyl)benzoate” is a reactant in the preparation of benzimidazoles and analogs . It’s also used in the synthesis of tert-butyl 4-aminobenzoate n-substituted derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

  • Asymmetric Synthesis of Amino Acid Derivatives : Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate is utilized in the synthesis of unsaturated β-amino acid derivatives. These derivatives are synthesized using a highly stereoselective conjugate addition process and find applications in various chemical synthesis pathways (Davies, Fenwick, & Ichihara, 1997).

  • Polymorphism in Chemical Structures : This compound exhibits polymorphic forms, indicating its structural versatility. Such polymorphism is significant in the development of pharmaceuticals, as different crystal forms can have varied solubility and stability profiles (Gebreslasie, Jacobsen, & Görbitz, 2011).

  • Large-Scale Synthesis from L-Aspartic Acid : Its synthesis from L-aspartic acid on a large scale highlights its potential for industrial-scale production, which is crucial for its application in large-scale pharmaceutical and chemical processes (Yoshida et al., 1996).

Applications in Molecular and Crystal Chemistry

  • Supramolecular Structures : The compound contributes to the formation of hydrogen-bonded supramolecular structures. This property is important in the field of crystal engineering, where such structures find applications in the design of new materials (Portilla et al., 2007).

  • Regiocontrol in Synthesis : It plays a role in the regiocontrol of metallation, a process crucial in the synthesis of complex organic compounds. This regiocontrol is essential for achieving specific chemical structures with desired properties (Thornton & Jarman, 1990).

  • Efficient Synthesis of Derivatives : Demonstrates efficient pathways for synthesizing various derivatives, indicating its role as a versatile building block in organic synthesis (Koseki, Yamada, & Usuki, 2011).

  • Crystallography and Molecular Conformation : Its use in the study of crystal structures and molecular conformations, essential in understanding the physical and chemical properties of new compounds (Ravikumar et al., 2015).

Biomedical and Pharmaceutical Implications

  • Role in Peptide Conformation : The compound is studied to understand the role of N-methylation in peptide conformation. This knowledge is crucial for designing peptides with specific biological activities (Jankowska et al., 2002).

  • Synthesis of Structurally Modified Anthracyclines : It is used in the synthesis of 3-amino-2,3,6-trideoxysugars, potential components for structurally modified anthracyclines, highlighting its significance in medicinal chemistry (González et al., 1992).

  • Synthesis of Heterocyclic Systems : Utilized in the synthesis of various heterocyclic systems, demonstrating its versatility in creating a wide range of biologically active molecules (Baš et al., 2001).

  • Production of Biologically Active Substances : Its derivatives are used in the synthesis of biologically active substances, such as sperabillin C and GABOB, underscoring its importance in pharmacology and drug development (Hashiguchi, Kawada, & Natsugari, 1992).

Material Science and Polymer Chemistry

  • Polymer Chemistry : It finds applications in the synthesis of amino acid-derived polymers, which are important for developing new materials with specific optical and mechanical properties (Qu, Sanda, & Masuda, 2009).

Future Directions

“Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate” could potentially be used in the synthesis of new compounds. For example, “tert-Butyl 4-aminobenzoate” can be used to synthesise structural units for antifolate and a novel liver-targeted coupling of PSN-357, a glycogen phosphorylase inhibitor for the treatment of diabetes .

properties

IUPAC Name

methyl 3-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-10-6-5-8(7-9(10)14)11(16)18-4/h5-7H,14H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDQSJQQRFYYPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595206
Record name Methyl 3-amino-4-[(tert-butoxycarbonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate

CAS RN

327046-67-3
Record name Methyl 3-amino-4-[(tert-butoxycarbonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 327046-67-3
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Synthesis routes and methods I

Procedure details

The title compound was prepared from the methyl 3-nitro-4-((tert-butoxycarbonyl)amino)benzoate (Example A4; 3 mmol) by reduction with zinc according to the general procedure B. Obtained as a yellow solid (71%), MS (EI) 267 [(M+1)+].
Quantity
3 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Yield
71%

Synthesis routes and methods II

Procedure details

Part 1. To a solution of methyl 4-[(tert-butoxy)carbonylamino]-3-nitrobenzoate (0.44 g, 1.5 mmol) in methanol (2 mL), ethyl acetate (3 mL) and triethylamine (0.21 mL, 1.5 mmol) was added 10% Pd on carbon (159 mg, 0.15 mmol). The reaction mixture was hydrogenated under 1 atm H2 for 3.5 hours, filtered, and concentrated in vacuo to yield methyl 3-amino-4-[(tert-butoxycarbonyl)amino]benzoate (0.40 g, 99%) as a white solid. ES-MS (M+H—C4H8)+=211.1.
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
0.21 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
159 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

4-tert-Butoxycarbonylamino-3-nitrobenzoic acid methyl ester (1.11 g, 3.75 mmol) was dissolved in ethyl acetate-methanol (1:1) (30 ml). Next, 10% palladium-carbon powder (200 mg, 5 mol %) was added to the aqueous solution under a nitrogen atmosphere, and the mixture was stirred overnight under a hydrogen atmosphere. The reaction mixture was filtered with celite, and the filtrate was concentrated under reduced pressure to obtain 3-amino-4-tert-butoxycarbonylaminobenzoic acid methyl ester. The compound was identified by LC-MS.
Quantity
1.11 g
Type
reactant
Reaction Step One
Name
ethyl acetate methanol
Quantity
30 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
200 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MA Sainz - 2014 - search.proquest.com
This dissertation details my efforts towards the design, synthesis and biological evaluation of novel, small molecule anti-cancer agents. This was accomplished with a joint collaboration …
Number of citations: 0 search.proquest.com

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